

(1S,3R)-Gne-502: A Novel Oral SERD for ER+ Breast Cancer

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Compound of Interest

Compound Name: (1S,3R)-Gne-502

Cat. No.: B12394242

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(1S,3R)-Gne-502 is an investigational, orally bioavailable, and potent selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer. It functions as a full antagonist and degrader of the estrogen receptor alpha (ER α) protein, offering a promising therapeutic alternative to existing endocrine therapies, particularly in the context of resistance. This technical guide provides an in-depth overview of **(1S,3R)-Gne-502**, including its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

(1S,3R)-Gne-502 exerts its anti-cancer effects through a dual mechanism of action that directly targets the ER α signaling pathway, a key driver in the majority of breast cancers.^[1] Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, Gne-502 both blocks the receptor's function and induces its degradation. This complete abrogation of ER α signaling helps to overcome resistance mechanisms that can emerge with other endocrine therapies.^[2]

The degradation of ER α disrupts the downstream signaling cascades that promote tumor cell proliferation and survival. By eliminating the receptor protein, **(1S,3R)-Gne-502** effectively shuts down both ligand-dependent and ligand-independent ER α activity.

Preclinical Efficacy and Quantitative Data

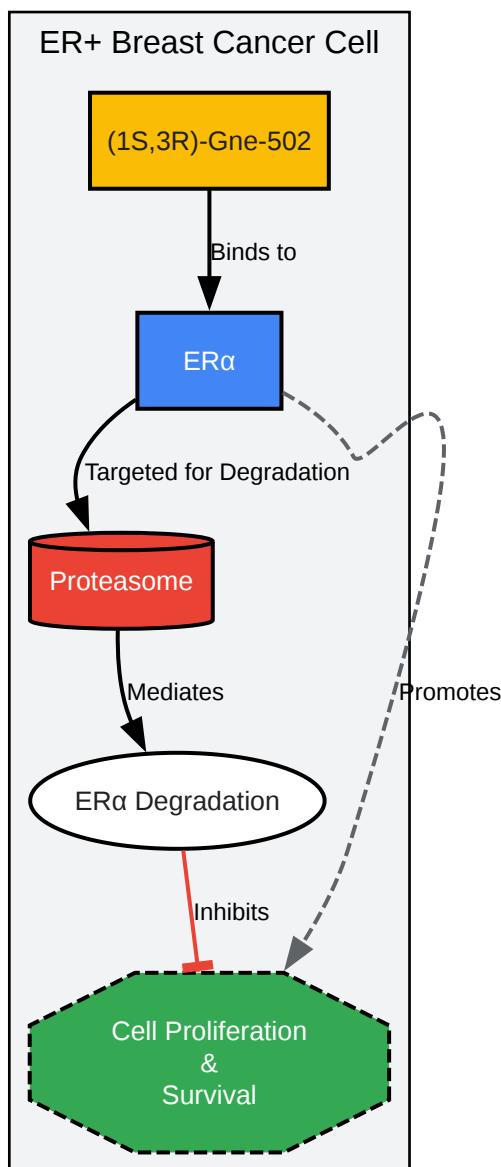
(1S,3R)-Gne-502 has demonstrated potent and dose-dependent anti-tumor activity in preclinical models of ER+ breast cancer. The following tables summarize the key quantitative data from these studies.

In Vitro Activity	
Assay	(1S,3R)-Gne-502
ER α Degradation (EC50) in MCF7 cells	13 nM

In Vivo Efficacy (MCF7 Xenograft Model)	
Dosage (oral, once daily)	Tumor Growth Inhibition
10 mg/kg	Dose-dependent inhibition
30 mg/kg	Dose-dependent inhibition
100 mg/kg	Tumor stasis

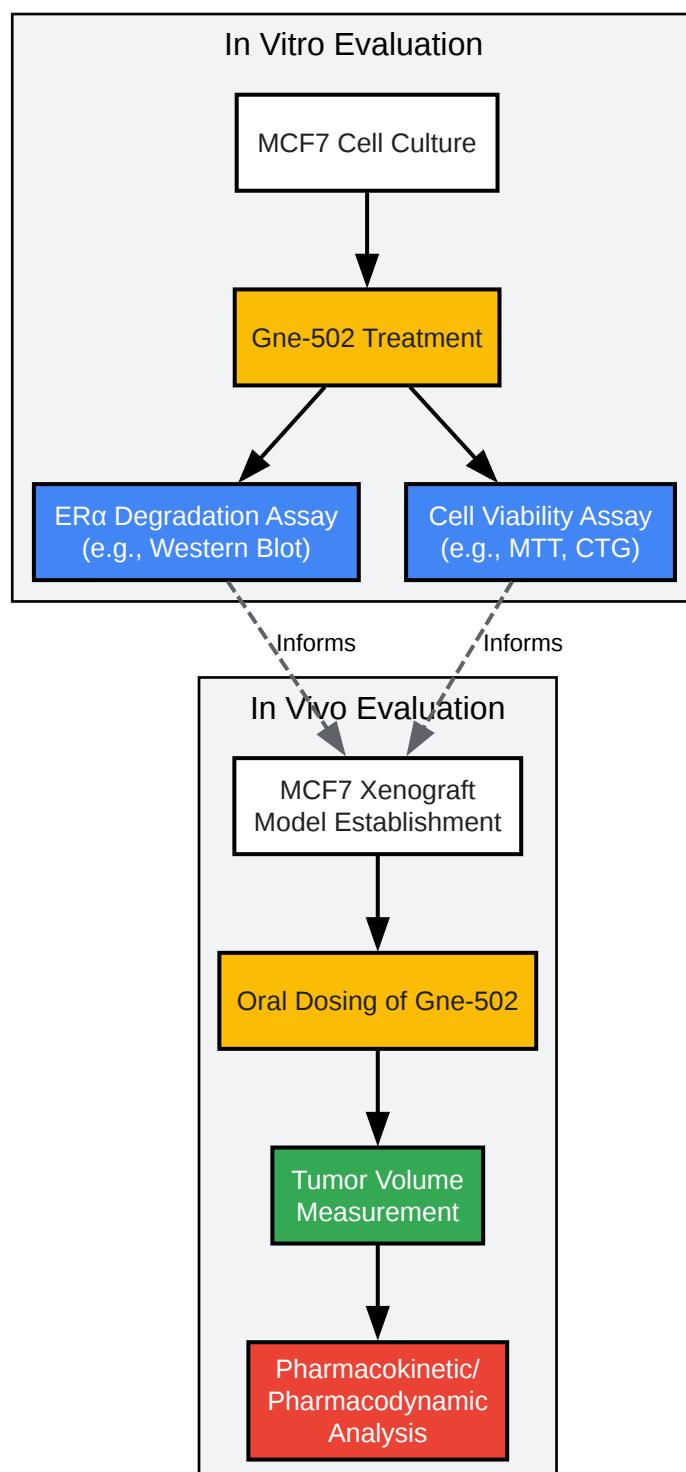
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of **(1S,3R)-Gne-502** and a typical experimental workflow for its evaluation.



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Figure 1: Proposed signaling pathway of **(1S,3R)-Gne-502** in ER+ breast cancer cells.

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References

- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
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